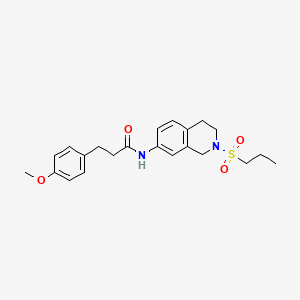

3-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Beschreibung

3-(4-Methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a synthetic small molecule featuring a tetrahydroisoquinoline core substituted with a propylsulfonyl group at position 2 and a propanamide linker terminating in a 4-methoxyphenyl moiety. The methoxyphenyl substituent may enhance solubility or target binding, while the propylsulfonyl group could influence metabolic stability or receptor interaction .

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-3-14-29(26,27)24-13-12-18-7-8-20(15-19(18)16-24)23-22(25)11-6-17-4-9-21(28-2)10-5-17/h4-5,7-10,15H,3,6,11-14,16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSPBBCXHRBKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 358.48 g/mol |

| LogP | 3.5 |

| Solubility in Water | Low |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The propylsulfonyl group may enhance binding affinity to specific enzymes involved in metabolic pathways.

- Receptor Modulation : The methoxyphenyl moiety suggests potential interactions with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.

- Cell Signaling Pathways : Preliminary studies indicate effects on pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cancer cell proliferation and survival.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. IC50 values were reported in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

- Mechanism of Action : The cytotoxic effects were associated with the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis.

Neuroprotective Effects

Research has also indicated neuroprotective properties:

- Oxidative Stress Reduction : In models of oxidative stress, the compound significantly reduced reactive oxygen species (ROS) levels, suggesting a protective effect against neuronal damage.

- Behavioral Studies : Animal models treated with the compound showed improved outcomes in tests measuring anxiety and depression-like behaviors, implicating potential applications in neuropsychiatric disorders.

Case Studies

-

Study on Anticancer Properties :

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.

- Findings : A dose-dependent decrease in cell viability was observed. The compound induced apoptosis as confirmed by Annexin V staining.

-

Neuroprotective Study :

- Objective : Assess the effects on oxidative stress in neuronal cells.

- Methodology : Neuronal cells were exposed to hydrogen peroxide with and without treatment.

- Findings : Treatment with the compound resulted in a significant reduction in ROS levels and enhanced cell survival rates.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline-Based Compounds

Key Observations:

Structural Variations: The target compound distinguishes itself with a propylsulfonyl group and a propanamide linker, which are absent in ZYJ-34v () and V017-7325 (). These groups may alter pharmacokinetic properties, such as membrane permeability or enzymatic degradation resistance . ZYJ-34v () incorporates a hydroxyamino group, critical for HDAC inhibitory activity, whereas the target compound lacks this moiety, suggesting divergent biological targets or mechanisms .

Pharmacological Implications: Tetrahydroisoquinoline derivatives with sulfonamide groups (e.g., and ) are frequently screened for anticancer activity using assays like the microculture tetrazolium method (), which correlates cell viability with drug sensitivity . The 4-methoxyphenyl group, common in the target compound and ZYJ-34v, is associated with enhanced binding to aromatic receptor pockets, as seen in HDAC inhibitors and kinase-targeted therapies .

Synthetic Challenges :

- The synthesis of such compounds often involves multi-step routes, including sulfonylation (e.g., propylsulfonyl addition) and amide coupling (). Purity requirements for these intermediates (e.g., 3-chloro-N-phenyl-phthalimide in ) highlight the importance of rigorous purification in maintaining bioactivity .

Research Findings and Gaps

- demonstrates that tetrahydroisoquinoline derivatives with sulfonamide and methoxyphenyl groups exhibit antitumor activity, but the target compound’s efficacy remains unvalidated.

- Critical Knowledge Gaps: In vitro/in vivo potency data for the target compound. Specific molecular targets (e.g., HDAC isoforms, kinases). Comparative toxicity profiles against analogs like ZYJ-34v.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.